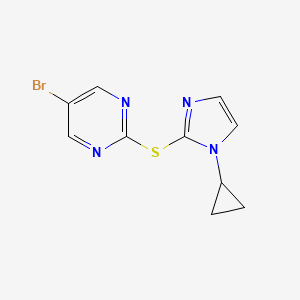![molecular formula C16H22N4O2 B7553928 [4-(2-hydroxypropyl)piperazin-1-yl]-(5-methyl-1H-indazol-7-yl)methanone](/img/structure/B7553928.png)
[4-(2-hydroxypropyl)piperazin-1-yl]-(5-methyl-1H-indazol-7-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(2-hydroxypropyl)piperazin-1-yl]-(5-methyl-1H-indazol-7-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research. This compound belongs to the class of indazoles, which are known for their diverse biological activities, such as anticancer, antiviral, and antifungal properties.
Mécanisme D'action
The mechanism of action of [4-(2-hydroxypropyl)piperazin-1-yl]-(5-methyl-1H-indazol-7-yl)methanone is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes or proteins involved in cancer cell growth and proliferation. It may also interfere with viral replication by targeting specific viral proteins.
Biochemical and Physiological Effects:
[4-(2-hydroxypropyl)piperazin-1-yl]-(5-methyl-1H-indazol-7-yl)methanone has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for anticancer drugs. It has also been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. In terms of antiviral activity, this compound has been shown to reduce viral replication and inhibit the release of viral particles.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of [4-(2-hydroxypropyl)piperazin-1-yl]-(5-methyl-1H-indazol-7-yl)methanone is its broad-spectrum activity against cancer and viral infections. It also exhibits relatively low toxicity and good bioavailability, making it a promising candidate for further development as a therapeutic agent. However, one limitation is the lack of information on its pharmacokinetic properties and potential side effects.
Orientations Futures
There are several future directions for research on [4-(2-hydroxypropyl)piperazin-1-yl]-(5-methyl-1H-indazol-7-yl)methanone. One area of interest is the development of more potent analogs with improved selectivity and efficacy. Another direction is the investigation of its mechanism of action and potential targets for drug development. Additionally, further studies are needed to evaluate the pharmacokinetic properties and safety of this compound in vivo.
Méthodes De Synthèse
The synthesis of [4-(2-hydroxypropyl)piperazin-1-yl]-(5-methyl-1H-indazol-7-yl)methanone involves the reaction between 5-methyl-1H-indazole-7-carboxylic acid and 2-(chloromethyl)oxirane in the presence of a base, followed by the reaction with 1-(2-hydroxypropyl)piperazine. The resulting product is then purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
[4-(2-hydroxypropyl)piperazin-1-yl]-(5-methyl-1H-indazol-7-yl)methanone has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit promising anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. Additionally, this compound has been found to possess antiviral activity against herpes simplex virus and influenza virus.
Propriétés
IUPAC Name |
[4-(2-hydroxypropyl)piperazin-1-yl]-(5-methyl-1H-indazol-7-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c1-11-7-13-9-17-18-15(13)14(8-11)16(22)20-5-3-19(4-6-20)10-12(2)21/h7-9,12,21H,3-6,10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSHGJFXJGDYXPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)C(=O)N3CCN(CC3)CC(C)O)NN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-hydroxypropyl)piperazin-1-yl]-(5-methyl-1H-indazol-7-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-Difluoro-5-[(1-phenylcyclobutanecarbonyl)amino]benzamide](/img/structure/B7553859.png)
![2-[1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl]azepane-1-carboxamide](/img/structure/B7553862.png)
![5-[2-[(4-Methylpyrazol-1-yl)methyl]pyrrolidine-1-carbonyl]furan-2-sulfonamide](/img/structure/B7553866.png)


![4-[1-(4-Fluorophenyl)propyl]-1,4-thiazepane 1,1-dioxide](/img/structure/B7553891.png)

![7-[4-(2-hydroxypropyl)piperazine-1-carbonyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7553906.png)
![5-[4-(4-Methoxyphenyl)oxan-4-yl]-3-(2-methylpropyl)-1,2,4-oxadiazole](/img/structure/B7553908.png)


![1-[1-(4-Methylpyrazol-1-yl)propan-2-ylamino]-3-morpholin-4-ylpropan-2-ol](/img/structure/B7553932.png)
![2-[4-[(5,6-Dimethyl-2-pyridin-2-ylpyrimidin-4-yl)amino]pyrazol-1-yl]acetamide](/img/structure/B7553945.png)
